4-(Nitrosoamino)benzenesulfonamide
Overview
Description
4-(Nitrosoamino)benzenesulfonamide is an organic compound with the molecular formula C6H6N2O4S It is a derivative of benzenesulfonamide, characterized by the presence of a nitroso group (-NO) attached to the amino group on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Nitrosoamino)benzenesulfonamide typically involves the nitration of benzenesulfonamide followed by the reduction of the nitro group to an amino group, and subsequent nitrosation. The general steps are as follows:
Nitration: Benzenesulfonamide is nitrated using a mixture of concentrated sulfuric acid and nitric acid to form 4-nitrobenzenesulfonamide.
Reduction: The nitro group is then reduced to an amino group using reducing agents such as iron powder and hydrochloric acid, yielding 4-aminobenzenesulfonamide.
Industrial Production Methods: Industrial production methods for this compound follow similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors for nitration and reduction steps, and efficient separation and purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 4-(Nitrosoamino)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to a nitro group using oxidizing agents such as hydrogen peroxide.
Reduction: The nitroso group can be reduced to an amino group using reducing agents like sodium dithionite.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium dithionite in aqueous solution.
Substitution: Various nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: 4-nitrobenzenesulfonamide.
Reduction: 4-aminobenzenesulfonamide.
Substitution: Depending on the nucleophile, products can include 4-(substituted amino)benzenesulfonamides.
Scientific Research Applications
4-(Nitrosoamino)benzenesulfonamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.
Biology: Investigated for its potential as an antimicrobial agent due to its structural similarity to sulfonamide antibiotics.
Industry: Utilized in the production of specialty chemicals and as a reagent in analytical chemistry.
Mechanism of Action
The mechanism of action of 4-(Nitrosoamino)benzenesulfonamide involves its interaction with specific molecular targets:
Carbonic Anhydrase Inhibition: The compound inhibits carbonic anhydrase enzymes, which play a crucial role in regulating pH in cells.
Antimicrobial Activity: The compound acts as a competitive antagonist of p-aminobenzoic acid (PABA) in the synthesis of folic acid, which is essential for bacterial DNA synthesis.
Comparison with Similar Compounds
4-(Nitrosoamino)benzenesulfonamide can be compared with other similar compounds, such as:
4-Nitrobenzenesulfonamide: Similar structure but with a nitro group instead of a nitroso group. It is less reactive in certain chemical reactions.
4-Aminobenzenesulfonamide: Contains an amino group instead of a nitroso group. It is a precursor in the synthesis of this compound.
Sulfanilamide: A well-known sulfonamide antibiotic with a similar sulfonamide group but different substituents on the benzene ring.
Each of these compounds has unique properties and applications, with this compound being particularly notable for its potential in cancer therapy and antimicrobial research.
Properties
IUPAC Name |
4-(2-oxohydrazinyl)benzenesulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O3S/c7-13(11,12)6-3-1-5(2-4-6)8-9-10/h1-4H,(H,8,10)(H2,7,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZCURHCKDOASHG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NN=O)S(=O)(=O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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